Quinupristin and dalfopristin
Overview
Description
Quinupristin and Dalfopristin are a combination of two antibiotics used to treat serious infections, especially skin infections, including those caused by bacteria resistant to other antibiotics . They belong to a class of antibiotics called streptogramins . These drugs are given together as a combination .
Synthesis Analysis
Quinupristin and Dalfopristin are both streptogramin antibiotics, derived from pristinamycin. Quinupristin is derived from pristinamycin IA; Dalfopristin from pristinamycin IIA . They are combined in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin .Molecular Structure Analysis
Both Dalfopristin and Quinupristin bind to sites located on the 50S subunit of the ribosome . Initial Dalfopristin binding results in a conformational change of the ribosome, allowing for increased binding by Quinupristin .Chemical Reactions Analysis
Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, and changes the conformation of it, enhancing the binding of Quinupristin by a factor of about 100 . In addition, it inhibits peptidyl transferase .Physical And Chemical Properties Analysis
Quinupristin-Dalfopristin is made up of chemically modified, water-soluble, injectable derivatives of type B streptogramin (quinupristin) and type A streptogramin (dalfopristin) in a 30:70 ratio .Scientific Research Applications
Antibiotic Activity and Resistance
- Quinupristin/dalfopristin is effective against serious Gram-positive infections. Its unique dual mode of action suggests a low potential for resistance development. However, resistance development was observed in some cases, particularly with methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium (Dowzicky et al., 2000).
- Resistance to quinupristin/dalfopristin in Staphylococcus aureus can occur due to mutations in the L22 ribosomal protein (Malbruny et al., 2002).
Clinical Pharmacokinetics
- Quinupristin/dalfopristin is administered intravenously and exhibits a linear relationship between the dose administered and plasma concentrations. It distributes well into tissues and is extensively metabolized via nonenzymatic reactions (Bearden, 2004).
Mechanisms of Resistance and Epidemiology
- Resistance mechanisms include enzymatic modification, active transport of efflux, and alteration of the target site. Resistance is rare in human isolates but more common in isolates from food animals, related to the use of virginiamycin as a feed additive (Hershberger et al., 2004).
Virulence Factor Attenuation
- Subinhibitory concentrations of quinupristin/dalfopristin can reduce the release of specific virulence factors in Staphylococcus aureus, potentially enhancing its effectiveness in treating infections (Koszczol et al., 2006).
Effects in Special Populations
- Quinupristin/dalfopristin appears safe and effective in treating glycopeptide-resistant Enterococcus faecium infections in pediatric liver transplant recipients (Verma et al., 2001).
Effects on Vasomotor Tone
- Studies indicate that quinupristin/dalfopristin does not significantly affect vasomotor tone in the intact peripheral microcirculation (Tsueshita et al., 2002).
Drug Resistance in Agriculture and Human Health
- The use of virginiamycin in animals, a streptogramin like quinupristin/dalfopristin, has led to the presence of quinupristin-dalfopristin-resistant Enterococcus faecium in a large proportion of chicken sold in U.S. supermarkets, posing potential public health risks (McDonald et al., 2001).
Safety And Hazards
Quinupristin-Dalfopristin can cause serious side effects. Call your doctor at once if you have severe stomach pain, diarrhea that is watery or bloody; pain, bruising, swelling, or severe irritation around the IV needle; jaundice (yellowing of the skin or eyes); a seizure (convulsions); irregular heart rate; or sudden numbness or weakness, severe headache, slurred speech, problems with balance . Common side effects of dalfopristin and quinupristin may include mild irritation around the IV needle; rash; or nausea .
Future Directions
Quinupristin-Dalfopristin should be used during pregnancy only when the benefits of treatment outweigh the risks . Whether use of Quinupristin-Dalfopristin during breastfeeding is safe is not known . Further studies are needed to determine the safety of these agents in combination regimens, and whether there are circumstances in which they might be alternatives to cell-wall active antibiotics for treatment of bone or endovascular infections .
properties
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKJUHVNTMYXOD-CEHYXHNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H117N13O19S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1713.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinupristin and dalfopristin |
Citations
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